3,5-Dimethoxybenzoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxybenzoyl azide is an organic compound characterized by the presence of two methoxy groups attached to a benzoyl azide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzoyl azide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then treated with sodium azide to yield this compound . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the stability of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of continuous-flow reactors and optimized reaction conditions to enhance yield and safety .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) salts as catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
3,5-Dimethoxybenzoyl azide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form stable compounds .
Comparison with Similar Compounds
Benzoyl Azide: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
3,4-Dimethoxybenzoyl Azide: Similar but with methoxy groups in different positions, affecting its chemical behavior.
4-Methoxybenzoyl Azide: Contains only one methoxy group, resulting in distinct reactivity patterns.
Uniqueness: 3,5-Dimethoxybenzoyl azide is unique due to the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This structural feature influences its electronic properties and reactivity, making it particularly useful in specific synthetic applications and research contexts .
Properties
CAS No. |
75996-26-8 |
---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3,5-dimethoxybenzoyl azide |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-3-6(9(13)11-12-10)4-8(5-7)15-2/h3-5H,1-2H3 |
InChI Key |
QANCELCZRYAYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.